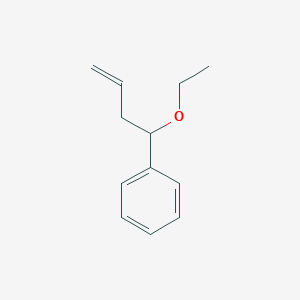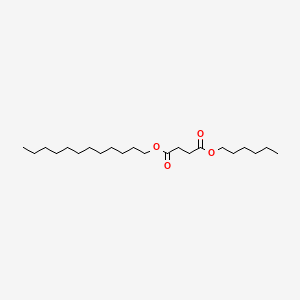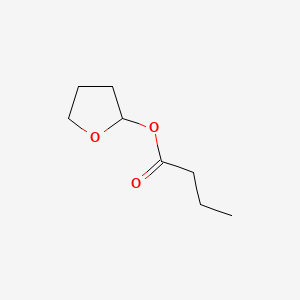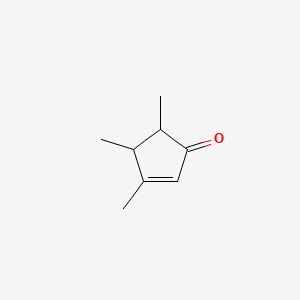![molecular formula C14H14N4 B14631273 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline CAS No. 57437-01-1](/img/structure/B14631273.png)
2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by its four methyl groups attached to the pyrazinoquinoxaline core, exhibits unique chemical properties that make it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One common method is the reaction of 2,3-diaminotoluene with 2,3-butanedione under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as Lewis acids (e.g., stannic chloride or indium chloride) can be employed to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic semiconductors and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, it can intercalate into DNA, causing DNA damage and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: A parent compound with a simpler structure, lacking the methyl groups.
Quinazoline: An isomeric compound with a similar ring structure but different nitrogen atom positions.
Phthalazine: Another isomeric compound with a different arrangement of nitrogen atoms.
Uniqueness: 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .
Eigenschaften
CAS-Nummer |
57437-01-1 |
|---|---|
Molekularformel |
C14H14N4 |
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
2,3,8,9-tetramethylpyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C14H14N4/c1-7-9(3)17-13-11(15-7)5-6-12-14(13)18-10(4)8(2)16-12/h5-6H,1-4H3 |
InChI-Schlüssel |
FJZZJTBSSXBHMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=N1)C=CC3=NC(=C(N=C32)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


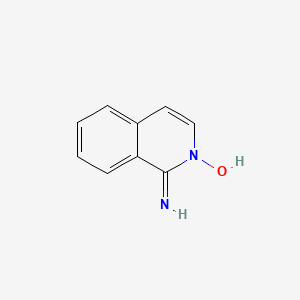
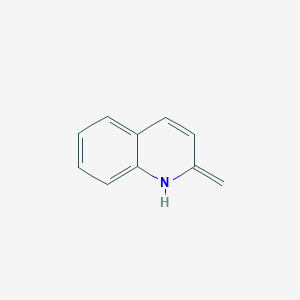
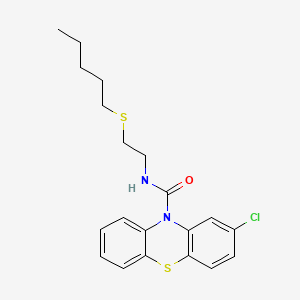


![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)



